molecular formula C13H18N2O3 B3155071 (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol CAS No. 791587-68-3

(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol

Cat. No.: B3155071
CAS No.: 791587-68-3
M. Wt: 250.29 g/mol
InChI Key: CPGZBKYOATXYFO-UHFFFAOYSA-N
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Description

(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol is a chemical compound that belongs to the class of substituted phenylmethanols It features a piperidine ring substituted with a methyl group and a nitrophenyl group attached to a methanol moiety

Scientific Research Applications

(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of substituted phenylmethanols on biological systems.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Future Directions

The field of piperidine derivatives is a vibrant area of research, with potential applications in various areas of pharmaceuticals . Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol”. This would provide valuable information for the design of new drugs and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol typically involves the following steps:

    Nitration: The starting material, 4-methylpiperidine, undergoes nitration to introduce a nitro group at the para position.

    Substitution: The nitrated product is then subjected to a substitution reaction with a suitable phenylmethanol derivative to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)ketone.

    Reduction: Formation of (4-(4-Methylpiperidin-1-yl)-3-aminophenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Mechanism of Action

The mechanism of action of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

    (4-(4-Methylpiperidin-1-yl)-3-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.

    (4-(4-Methylpiperidin-1-yl)-3-chlorophenyl)methanol: Similar structure but with a chloro group instead of a nitro group.

    (4-(4-Methylpiperidin-1-yl)-3-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness: (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the piperidine ring enhances the compound’s stability and solubility.

Properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZBKYOATXYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231274
Record name 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791587-68-3
Record name 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791587-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of (4-fluoro-3-nitro-phenyl)-methanol (171 mg, 1 mmol), 4-methyl piperidine (95 mg, 0.96 mmol) PS morpholine (400 mg, 1 mmol), and chloroform (3 mL) was heated at 50° C. for 2 hrs. The reaction was evaporated onto celite and purified by flash chromatography to give [4-(4-methyl-piperidin-1-yl)-3-nitro-phenyl]-methanol (i). 1H NMR (CDCl3, 300 MHz): δ 7.8 (s, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 4.6 (s, 2H), 3.2 (d, 2H), 2.8 (dd, 2H), 1.8-1.3 (m, 5H), 1.0 (d, 3H).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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